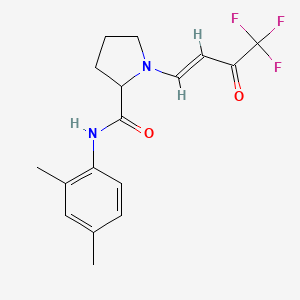

(E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Description

The compound “(E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide” is a pyrrolidine-based carboxamide derivative featuring a trifluoromethyl ketone enone moiety. Its structure includes:

- A pyrrolidine ring substituted at the 1-position with a conjugated (E)-configured enone group (4,4,4-trifluoro-3-oxobut-1-en-1-yl).

- A carboxamide group at the 2-position of pyrrolidine, linked to a 2,4-dimethylphenyl substituent.

- The (E)-stereochemistry of the enone double bond ensures spatial rigidity, which may influence binding to biological targets.

This compound’s trifluoromethyl and ketone groups enhance electrophilicity and metabolic stability, while the dimethylphenyl group contributes to lipophilicity. Structural studies of related compounds suggest that such derivatives are often explored for kinase inhibition or protease modulation due to their ability to form hydrogen bonds and hydrophobic interactions .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O2/c1-11-5-6-13(12(2)10-11)21-16(24)14-4-3-8-22(14)9-7-15(23)17(18,19)20/h5-7,9-10,14H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHCGXPTTVVPDD-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyrrolidine ring, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 355.35 g/mol. The IUPAC name is N-[4-(dimethylamino)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide. Its chemical structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C17H20F3N3O2 |

| Molecular Weight | 355.35 g/mol |

| IUPAC Name | N-[4-(dimethylamino)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |

| InChI | InChI=1S/C17H20F3N3O2/c1-22(2)13-7-5... |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, impacting cellular pathways involved in inflammation and cancer progression. Preliminary studies suggest it may inhibit specific enzymes critical for tumor growth and metastasis.

Anticancer Activity

Research indicates that (E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide exhibits anticancer properties through various mechanisms:

- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines.

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing further proliferation.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in cellular models. This suggests its utility in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study evaluated the efficacy of the compound against breast cancer cell lines. The results showed an IC50 value of 5 μM after 48 hours of treatment, indicating potent antiproliferative effects. The mechanism was linked to the inhibition of the NF-kB pathway, which is crucial for cancer cell survival.

Study 2: Anti-inflammatory Activity

In a separate investigation involving human monocytes stimulated with lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha production by approximately 60% compared to controls.

Study 3: Molecular Docking Studies

Molecular docking studies have predicted strong binding affinities between (E)-N-(2,4-dimethylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide and several key enzymes involved in cancer metabolism, suggesting a rationale for its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous molecules, such as N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide (PubChem CID: 6262312) .

Table 1: Structural and Physicochemical Comparison

| Feature | Target Compound | Analog (CID: 6262312) |

|---|---|---|

| Aryl Substituent | 2,4-Dimethylphenyl (electron-donating alkyl groups) | 4-Ethoxyphenyl (electron-donating ethoxy group) |

| Molecular Formula | C₁₈H₂₀F₃N₂O₂ [estimated] | C₁₇H₁₉F₃N₂O₃ |

| Molecular Weight | ~368.36 g/mol | 356.34 g/mol |

| Key Functional Groups | Trifluoro-enone, pyrrolidine, carboxamide | Trifluoro-enone, pyrrolidine, carboxamide |

| Lipophilicity (Calculated logP) | Higher (due to methyl groups) | Lower (ethoxy group introduces polarity) |

| Stereochemistry | (E)-configuration at enone double bond | (E)-configuration at enone double bond |

Key Differences and Implications

Aryl Substituent Effects: The 2,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-ethoxyphenyl group in the analog. This may enhance membrane permeability but reduce solubility in aqueous media. However, it may also increase susceptibility to metabolic O-dealkylation .

Pharmacological Considerations :

- The dimethylphenyl substituent could improve binding to hydrophobic pockets in enzymes (e.g., kinases), whereas the ethoxy group might favor interactions with polar residues.

- The target compound’s higher molecular weight and logP suggest better tissue penetration but a risk of off-target binding.

Metabolic Stability :

- Methyl groups are metabolically stable, whereas the ethoxy group in CID: 6262312 may undergo cytochrome P450-mediated dealkylation, shortening its half-life .

Research Findings

- Structural Rigidity: Both compounds retain the (E)-enone configuration, critical for maintaining planar geometry and electronic conjugation, which is often essential for bioactivity .

- Crystallography : SHELX-based refinements (e.g., SHELXL) are widely used to resolve such structures, ensuring accurate stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.